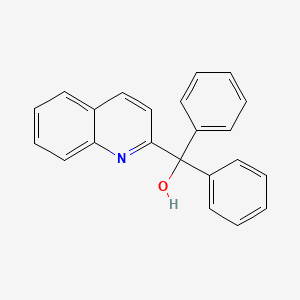
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine is a chemical compound with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol . It is also known by its synonym, 2-Chloro-2-methylpropanal N-Isopropylimine . This compound is characterized by its unique structure, which includes a chloro-substituted methyl group and an isopropylamine moiety.
Vorbereitungsmethoden
The synthesis of 2-chloro-2-methyl-N-propan-2-ylpropan-1-imine typically involves the reaction of 2-chloro-2-methylpropanal with isopropylamine . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a model compound for studying biochemical pathways.
Wirkmechanismus
The mechanism of action of 2-chloro-2-methyl-N-propan-2-ylpropan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the isopropylamine moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine can be compared with similar compounds such as:
2-Chloro-2-methylpropanal: This compound lacks the isopropylamine moiety and has different reactivity and applications.
Isopropylamine: This compound lacks the chloro-substituted methyl group and has different chemical properties and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and applications that are distinct from its individual components .
Eigenschaften
CAS-Nummer |
63364-30-7 |
|---|---|
Molekularformel |
C7H14ClN |
Molekulargewicht |
147.64 g/mol |
IUPAC-Name |
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine |
InChI |
InChI=1S/C7H14ClN/c1-6(2)9-5-7(3,4)8/h5-6H,1-4H3 |
InChI-Schlüssel |
CTSTWNAEHYFLIY-UHFFFAOYSA-N |
SMILES |
CC(C)N=CC(C)(C)Cl |
Kanonische SMILES |
CC(C)N=CC(C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid](/img/structure/B1621906.png)

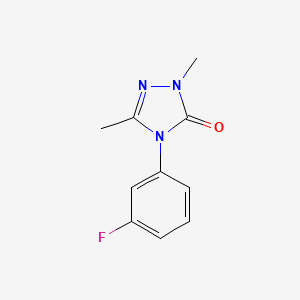
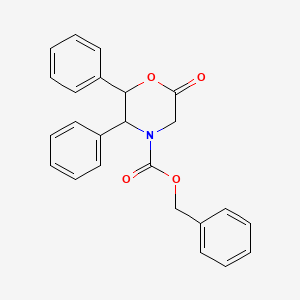
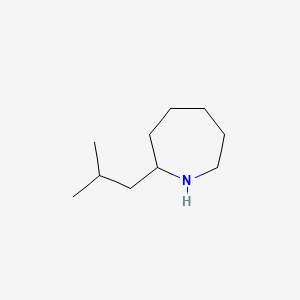

![1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621919.png)
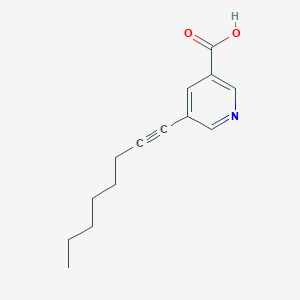
![Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate](/img/structure/B1621921.png)
![3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B1621922.png)
